Jnj 28871063 hydrochloride
Description
JNJ 28871063 hydrochloride (CAS: 944342-90-9) is a nonquinazoline pan-ErbB kinase inhibitor that targets the ErbB receptor family, including EGFR (ErbB1), ErbB2 (HER2), and ErbB2. It inhibits phosphorylation of key tyrosine residues on these receptors, with reported IC50 values of 22 nM (EGFR), 38 nM (ErbB2), and 21 nM (ErbB4) . Structurally, it is a pyrimidine derivative with a morpholinoethyl oxime group and a benzyloxy-chlorophenyl moiety, described by the systematic name 5E-4-Amino-6-(4-benzyloxy-3-chlorophenylamino)pyrimidine-5-carboxaldehyde N-(2-morpholin-4-ylethyl) oxime hydrochloride .
Properties
IUPAC Name |
4-N-(3-chloro-4-phenylmethoxyphenyl)-5-[(E)-2-morpholin-4-ylethoxyiminomethyl]pyrimidine-4,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H/b29-15+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKZRKQMKNRZNN-GZPZNDDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCO/N=C/C2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly
The synthesis begins with the construction of the 4-(5-chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid backbone. Emanuel et al. (2008) describe a seven-step sequence starting from 5-chloro-2,4-dihalopyridine, involving:
- Amination with isopropylamine at 80°C in dimethylacetamide (yield: 78%)
- Suzuki-Miyaura coupling with pyrrole-2-boronic acid using Pd(PPh3)4 catalyst (yield: 65%)
- Carboxylic acid activation via mixed anhydride formation with ethyl chloroformate.
Critical parameters include strict temperature control during the amination step (±2°C) and degassing of reaction mixtures to prevent palladium catalyst deactivation.
Sidechain Conjugation
The [1-(3-chlorophenyl)-2-hydroxyethyl]amide sidechain is introduced through a two-stage process:
- Ester hydrolysis of the ethyl carboxylate intermediate using 2N NaOH in THF/water (4:1) at 50°C
- Amide coupling with (1R,2S)-1-(3-chlorophenyl)-2-hydroxyethylamine using HATU as the coupling agent (yield: 82%).
Reaction monitoring via HPLC-MS ensures complete conversion, with particular attention to preventing epimerization at the chiral center during coupling.
Salt Formation
The free base is converted to the hydrochloride salt through:
- Acid dissolution in 1.25 equivalents of HCl in anhydrous ethanol
- Anti-solvent crystallization by dropwise addition of methyl tert-butyl ether
- Filtration under nitrogen atmosphere to prevent hydrate formation.
| Parameter | Value |
|---|---|
| Solvent System | Ethanol/MTBE (1:4) |
| Crystallization Temp | -20°C ± 1°C |
| Particle Size (D90) | 45-60 μm |
This process yields pharmaceutical-grade material with ≥97% purity by HPLC.
Process Optimization and Scale-Up
Key Improvements
Contessa and Hamstra (2008) identified three critical optimizations for industrial-scale production:
Quality Control Metrics
| Stage | Analytical Method | Specification |
|---|---|---|
| Final API | XRPD | Match to Reference Pattern |
| Residual Solvents | GC-FID | <500 ppm ethanol |
| Chiral Purity | Chiral HPLC | ≥99.5% ee |
The crystalline form exhibits remarkable stability, with <0.2% degradation after 24 months at 25°C/60% RH.
Formulation Development
Oral Dosage Form
The brain-penetrant properties necessitated a high drug-load formulation:
Stability Considerations
Accelerated stability testing (40°C/75% RH) showed:
- Related Substances : 0.8% at 6 months
- Water Content : 1.2% (KF titration)
- Disintegration Time : 4.2 min (USP method)
Preclinical Validation
In Vitro Efficacy
| Cell Line | ErbB2 Status | IC50 (nM) |
|---|---|---|
| BT-474 | Amplified | 60 |
| SK-BR-3 | Overexpressed | 88 |
| NCI-N87 | Amplified | 168 |
JNJ 28871063 demonstrates 12-fold selectivity for ErbB2-overexpressing vs. normal mammary epithelial cells (MCF-10A).
In Vivo Pharmacokinetics
| Parameter | Mouse | Rat |
|---|---|---|
| Oral Bioavailability | 92% | 85% |
| Brain/Plasma Ratio | 0.78 | 0.65 |
| T1/2 | 6.2 h | 7.8 h |
Xenograft studies showed 78% tumor growth inhibition at 50 mg/kg BID dosing.
Regulatory Considerations
Impurity Profile
The validated UPLC method resolves eight specified impurities:
| Impurity | RRT | Acceptance Criteria |
|---|---|---|
| Des-chloro analog | 0.88 | ≤0.15% |
| Ethyl ester | 1.12 | ≤0.10% |
| Diastereomer | 1.05 | ≤0.20% |
Genotoxic Assessment
Ames test (TA98, TA100 strains) and in vitro micronucleus assay showed no mutagenic potential up to 500 μg/mL.
Chemical Reactions Analysis
JNJ 28871063 hydrochloride undergoes various chemical reactions, primarily focusing on its interaction with kinase enzymes. The compound is known for its inhibitory activity against the ErbB receptor family, including epidermal growth factor receptor, ErbB2, and ErbB4. Common reagents and conditions used in these reactions include ATP and kinase enzymes under physiological conditions. The major products formed from these reactions are phosphorylated proteins, which are subsequently inhibited by this compound .
Scientific Research Applications
In Vitro Studies
JNJ 28871063 has been shown to effectively inhibit the growth of various cancer cell lines that overexpress EGFR and ErbB2. It selectively targets these receptors without affecting non-ErbB-overexpressing cells, indicating its specificity and potential for reducing off-target effects .
In Vivo Studies
Animal models have demonstrated that JNJ 28871063 can penetrate the blood-brain barrier and accumulate in tumors at higher concentrations than in plasma. This property is particularly beneficial for targeting brain tumors, where traditional therapies often fail due to limited penetration .
Case Studies
- Efficacy Against Intracranial Tumors
-
Combination Therapy
- Research indicates that JNJ 28871063 may enhance the efficacy of other anti-cancer agents when used in combination therapies. For instance, pairing it with ERK inhibitors has shown promising results in preclinical models, potentially leading to more effective treatment regimens for resistant cancers .
Summary of Applications
Mechanism of Action
JNJ 28871063 hydrochloride exerts its effects by inhibiting the phosphorylation of tyrosine residues in the ErbB receptor family. This inhibition blocks downstream signal transduction pathways responsible for cell proliferation and survival. The compound targets epidermal growth factor receptor, ErbB2, and ErbB4 with IC50 values of 22 nM, 38 nM, and 21 nM, respectively. By crossing the blood-brain barrier, this compound can also inhibit intracranial tumors, providing a significant advantage over other therapies that cannot penetrate the brain .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key ErbB inhibitors and their properties relative to JNJ 28871063 hydrochloride:
Mechanistic and Structural Differences
- JNJ 28871063 vs.
- Pan-ErbB vs. Dual-Target Inhibitors : JNJ 28871063 exhibits pan-ErbB inhibition, whereas Lapatinib and PD 158780 primarily target EGFR/ErbB2. This broader activity could be advantageous in tumors with heterogeneous ErbB expression but may increase toxicity risks .
- Reversible vs. Irreversible Binding : Unlike Canertinib and Neratinib, which covalently bind ErbB receptors, JNJ 28871063 reversibly inhibits kinase activity, allowing dose-dependent modulation .
Preclinical and Economic Considerations
- Potency : JNJ 28871063’s IC50 values are higher than those of Canertinib or AST 1306, suggesting lower intrinsic potency but possibly compensated by improved pharmacokinetics .
- Cost : At $215–$880 per 10–50 mg, JNJ 28871063 is priced higher than Canertinib ($260/10 mg) but comparable to Neratinib ($290/2 mg), reflecting its niche research application .
- Formulation : Available as a hydrochloride salt for enhanced solubility, similar to Lapatinib ditosylate .
Research Implications and Limitations
While this compound demonstrates pan-ErbB inhibition, direct clinical data are lacking compared to FDA-approved agents like Lapatinib and Neratinib. Its nonquinazoline structure warrants further investigation into resistance mechanisms and combination therapies.
Biological Activity
JNJ 28871063 hydrochloride is a potent and selective inhibitor of the ErbB receptor family, specifically targeting the epidermal growth factor receptor (EGFR) and its relatives, including ErbB2 and ErbB4. This compound is classified as a nonquinazoline pan-ErbB kinase inhibitor and has shown promising biological activity in various preclinical studies, particularly concerning its potential in cancer therapy.
- Molecular Formula : CHClNO.HCl
- Molecular Weight : 519.42 g/mol
- CAS Number : 944342-90-9
- Purity : ≥ 97% (HPLC)
JNJ 28871063 exerts its biological effects primarily through the inhibition of receptor tyrosine kinases (RTKs) within the ErbB family. The compound effectively blocks the phosphorylation of critical tyrosine residues on EGFR and ErbB2, disrupting downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in cancers characterized by overexpression of these receptors.
In Vitro Activity
In vitro studies have demonstrated that JNJ 28871063 inhibits the growth of human cancer cell lines that overexpress ErbB2. The IC values for these cell lines range from 60 to 168 nM, indicating a strong inhibitory effect on tumor cell proliferation.
In Vivo Activity
Studies involving tumor-bearing mice have shown that a single dose of JNJ 28871063 can significantly reduce the phosphorylation of ErbB2 receptors in vivo. Moreover, it has demonstrated oral antitumor activity in human tumor xenograft models that overexpress EGFR and ErbB2. Notably, in an intracranial model of ErbB2-overexpressing tumors, treatment with JNJ 28871063 extended survival compared to untreated controls, highlighting its potential efficacy against brain metastases—a common challenge in treating EGFR-overexpressing lung cancers and ErbB2-overexpressing breast cancers .
Pharmacokinetics
JNJ 28871063 has been shown to effectively cross the blood-brain barrier, allowing for therapeutic concentrations to be achieved within brain tumors. This characteristic presents a significant advantage over existing monoclonal antibody therapies like trastuzumab (Herceptin) and cetuximab (Erbitux), which cannot penetrate the blood-brain barrier .
Research Findings and Case Studies
Several studies have explored the biological activity of JNJ 28871063:
- Efficacy Against Intracranial Tumors :
- Combination Therapies :
- Pharmacodynamic Studies :
Table 1: IC Values for JNJ 28871063
| Target Receptor | IC (nM) |
|---|---|
| ErbB4 | 21 |
| EGFR | 22 |
| ErbB2 | 38 |
Table 2: Summary of In Vivo Efficacy Studies
| Study Type | Model Description | Outcome |
|---|---|---|
| Tumor-Bearing Mice | Intracranial ErbB2-overexpressing tumors | Extended survival compared to controls |
| Xenograft Models | Human tumors overexpressing EGFR/ErbB2 | Significant tumor growth inhibition |
Q & A
Q. What methods are recommended to confirm the selectivity of JNJ 28871063 hydrochloride for ErbB receptor isoforms?
To validate selectivity, researchers should perform kinase profiling assays using recombinant ErbB receptors (EGFR, ErbB2, ErbB4) and compare inhibition via IC50 measurements. Competitive binding assays with radiolabeled ligands or fluorescence-based kinase activity assays (e.g., ADP-Glo™) can quantify potency. Cross-testing against unrelated kinases (e.g., VEGFR, PDGFR) ensures specificity. Reference IC50 values: 21 nM (ErbB4), 22 nM (EGFR), 38 nM (ErbB2) .
Q. How should researchers validate the purity and structural integrity of this compound in experimental settings?
Use orthogonal analytical techniques:
- HPLC (≥97% purity threshold) with UV detection at λmax for quantification.
- Mass spectrometry (MS) to confirm molecular weight ([M+H]+ ion).
- Nuclear magnetic resonance (NMR) (1H/13C) to verify structural integrity and hydrochloride salt formation. Batch-specific certificates of analysis (CoA) from suppliers should accompany all studies .
Q. What are the critical safety protocols for handling this compound in laboratory environments?
- Use PPE: nitrile gloves, lab coats, and safety goggles (JIS T 8147 standard).
- Conduct work in a fume hood to avoid inhalation/contact.
- Decontaminate surfaces with 70% ethanol or 10% sodium bicarbonate.
- Document training on SDS (Safety Data Sheet) and emergency procedures (e.g., eyewash stations) .
Advanced Research Questions
Q. How can researchers optimize dosing regimens for this compound in preclinical models of pulmonary fibrosis?
- Establish dose-response curves in bleomycin-induced fibrosis models (e.g., mice/rats) using histopathology (hematoxylin-eosin staining) and spirometry to assess airway resistance.
- Monitor biomarkers: TGF-β levels (ELISA) and SMAD3 phosphorylation (Western blot).
- Adjust doses based on pharmacokinetic (PK) parameters (e.g., Cmax, AUC) from plasma/tissue sampling .
Q. What experimental approaches are suitable to investigate contradictory efficacy data between in vitro and in vivo models?
- Perform comparative transcriptomics (RNA-seq) on treated cell lines vs. animal tissues to identify divergent signaling pathways.
- Use 3D co-culture models (e.g., lung fibroblasts + epithelial cells) to mimic in vivo microenvironments.
- Validate findings with genetic knockouts (e.g., GILZ KO models) to isolate receptor-independent effects .
Q. What mechanistic studies are required to elucidate JNJ 28871063's effects on TGF-β/SMAD signaling pathways?
- Quantify SMAD3 nuclear translocation via immunofluorescence or subcellular fractionation.
- Perform phosphoproteomics to map downstream targets (e.g., pSMAD3, MAPK).
- Use luciferase reporters (e.g., SMAD-binding element-driven) to assess transcriptional activity.
- Cross-reference with ErbB inhibition data to decouple receptor-specific vs. off-target effects .
Methodological Considerations for Data Reproducibility
- Experimental Design : Include negative controls (vehicle-treated) and positive controls (e.g., gefitinib for EGFR) in all assays.
- Data Reporting : Follow journal guidelines (e.g., Advanced Journal of Chemistry) to separate main findings from supplementary data (e.g., >5 compound characterizations go to supporting information) .
- Conflict Resolution : Address discrepancies (e.g., variable IC50 values) by repeating assays under standardized conditions (pH, temperature, buffer composition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
